molecular formula C6HBrF3I B2407412 2-Bromo-3,4,5-trifluoroiodobenzene CAS No. 530145-58-5

2-Bromo-3,4,5-trifluoroiodobenzene

Cat. No.: B2407412
CAS No.: 530145-58-5
M. Wt: 336.878
InChI Key: ZLOJTBMNSZMLBI-UHFFFAOYSA-N
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Preparation Methods

The preparation of 2-Bromo-3,4,5-trifluoroiodobenzene typically involves multiple steps, starting from simpler aromatic compounds. One common synthetic route involves the bromination of 2,3,4-trifluoroaniline, followed by diazotization and subsequent iodination. The reaction conditions for these steps include the use of solvents like methylene dichloride and reagents such as bromine, sodium nitrite, sulfuric acid, and hypophosphorous acid . Industrial production methods may involve similar steps but are optimized for higher yields and purity.

Chemical Reactions Analysis

2-Bromo-3,4,5-trifluoroiodobenzene undergoes various types of chemical reactions, including:

Scientific Research Applications

2-Bromo-3,4,5-trifluoroiodobenzene has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-Bromo-3,4,5-trifluoroiodobenzene exerts its effects is primarily through its ability to participate in various chemical reactions. The presence of multiple halogen atoms on the benzene ring influences its reactivity and interaction with other molecules. For example, in coupling reactions, the compound acts as an electrophile, facilitating the formation of new carbon-carbon bonds .

Comparison with Similar Compounds

2-Bromo-3,4,5-trifluoroiodobenzene can be compared with other halogenated benzene derivatives, such as:

These comparisons highlight the unique properties of this compound, particularly its reactivity and versatility in synthetic applications.

Properties

IUPAC Name

4-bromo-1,2,3-trifluoro-5-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HBrF3I/c7-4-3(11)1-2(8)5(9)6(4)10/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLOJTBMNSZMLBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1I)Br)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HBrF3I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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